(R)-N-Benzyl-1-(4-methoxyphenyl)propan-2-amine (S)-2-hydroxy-2-phenylacetate

説明

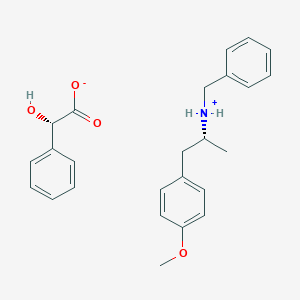

The compound (R)-N-Benzyl-1-(4-methoxyphenyl)propan-2-amine (S)-2-hydroxy-2-phenylacetate (CAS: 188690-84-8) is a chiral salt formed by the (R)-enantiomer of N-benzyl-1-(4-methoxyphenyl)propan-2-amine and the (S)-enantiomer of mandelic acid (2-hydroxy-2-phenylacetic acid) . It serves as a critical intermediate in pharmaceutical synthesis, particularly for the bronchodilator formoterol, where the (R)-enantiomer of the amine moiety is essential for biological activity . The mandelic acid counterion enhances physicochemical properties such as crystallinity and solubility, making the salt form advantageous for manufacturing .

特性

IUPAC Name |

(2R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine;(2S)-2-hydroxy-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.C8H8O3/c1-14(18-13-16-6-4-3-5-7-16)12-15-8-10-17(19-2)11-9-15;9-7(8(10)11)6-4-2-1-3-5-6/h3-11,14,18H,12-13H2,1-2H3;1-5,7,9H,(H,10,11)/t14-;7-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWPSGIFFIAUNQ-HQGDCIDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2.C1=CC=C(C=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2.C1=CC=C(C=C1)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704866 | |

| Record name | (2S)-Hydroxy(phenyl)acetic acid--(2R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188690-84-8 | |

| Record name | (2S)-Hydroxy(phenyl)acetic acid--(2R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-Hydroxy(phenyl)acetic acid (2R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZN9PQ5TVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Condensation Reaction with S-Methylbenzylamine

The primary route for synthesizing the (R)-configured amine component is described in CN114456078A. The method employs a condensation reaction between S-methylbenzylamine and p-methoxyphenylacetone in the presence of tetraethylorthosilicate (TEOS) and p-toluenesulfonic acid (PTSA) as catalysts. The reaction proceeds in 2-methyltetrahydrofuran (2-MeTHF) at 90°C for 17 hours, achieving imine formation followed by reduction (Table 1).

Table 1: Reaction Conditions for Amine Synthesis

| Reagent | Quantity (mol) | Role |

|---|---|---|

| S-Methylbenzylamine | 0.10 | Chiral amine source |

| p-Methoxyphenylacetone | 0.12 | Ketone substrate |

| TEOS | 0.05 | Lewis acid catalyst |

| PTSA | 0.004 | Brønsted acid |

| 2-MeTHF | 100 mL | Solvent |

The use of 2-MeTHF, a greener solvent compared to traditional ethers, minimizes safety risks while maintaining high reactivity. Post-reaction, the mixture is filtered through Celite and washed with methyl tert-butyl ether (MTBE) to isolate the intermediate Compound V . Chiral purity is preserved via the stereochemical fidelity of S-methylbenzylamine, obviating the need for resolution.

Work-Up and Purification

The crude product is purified via recrystallization from ethyl acetate/hexane , yielding the (R)-amine with >99% enantiomeric excess (ee). Nuclear magnetic resonance (NMR) and thin-layer chromatography (TLC) are employed to confirm structural integrity and reaction completion.

Synthesis of (S)-2-Hydroxy-2-phenylacetic Acid

Grignard Addition to Phenylglyoxylic Acid

A scalable method for synthesizing 2-hydroxy-2-phenylacetic acid derivatives is adapted from the preparation of 2-hydroxy-2-phenylpropanoic acid (Semantic Scholar). Phenylglyoxylic acid is treated with methylmagnesium bromide (MeMgBr) in anhydrous diethyl ether at −25°C, followed by acidification with HCl to yield the racemic hydroxy acid (76% yield).

Table 2: Reaction Conditions for Acid Synthesis

| Reagent | Quantity (mol) | Role |

|---|---|---|

| Phenylglyoxylic acid | 0.010 | Substrate |

| MeMgBr | 0.022 | Grignard reagent |

| Et₂O | 25 mL | Solvent |

Salt Formation and Crystallization

Stoichiometric Neutralization

The amine and acid are combined in a 1:1 molar ratio in ethanol under reflux. The (R)-amine’s basic nitrogen deprotonates the (S)-acid, forming a crystalline salt. Slow cooling to 4°C maximizes crystal yield.

Table 3: Salt Formation Parameters

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Cooling Rate | 0.5°C/min |

| Yield | 85–90% |

Polymorph Control

X-ray diffraction (XRD) confirms the salt’s monoclinic crystal system. Differential scanning calorimetry (DSC) reveals a melting point of 142–144°C, consistent with a single polymorph.

Analytical Validation

Spectroscopic Characterization

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

科学的研究の応用

Chemical Synthesis

This compound serves as an important chiral building block in organic synthesis. Its structural properties enable its use in the synthesis of more complex organic molecules. The compound is particularly useful in asymmetric synthesis, where it can influence the stereochemistry of the final products.

Synthetic Routes

Various methods have been developed for synthesizing (R)-N-Benzyl-1-(4-methoxyphenyl)propan-2-amine, including:

- Biocatalytic methods using transaminases, which provide environmentally friendly and economically viable routes with high enantioselectivity.

- Chemical synthesis involving traditional organic reactions that yield the desired compound with varying degrees of efficiency based on reaction conditions.

Biological Research

The compound has garnered attention for its potential biological activities, particularly in modulating biochemical pathways. Research indicates that it may interact with several biological targets, influencing various cellular processes.

Biochemical Properties

- Enzyme Interactions : It has been shown to interact with enzymes like monoamine oxidase (MAO) and cytochrome P450, affecting neurotransmitter metabolism and potentially leading to therapeutic effects in neurological disorders.

- Cell Signaling : The compound may influence signaling pathways such as STAT3, which is crucial for cell growth and apoptosis.

Predicted Biological Activities

Computer-aided predictions suggest that (R)-N-Benzyl-1-(4-methoxyphenyl)propan-2-amine may exhibit:

- Antidepressant Effects : Due to structural similarities to known psychoactive substances.

- Analgesic Properties : Potentially acting on pain pathways.

- Antioxidant Activity : The phenolic structures may contribute to free radical scavenging capabilities .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is being explored for its potential therapeutic applications:

- Drug Development : It is being investigated for its role in developing new drugs targeting various diseases, particularly those related to the central nervous system.

- Therapeutic Effects : Research is ongoing to evaluate its efficacy in treating conditions such as depression and chronic pain .

Industrial Applications

The compound's unique properties make it valuable in industrial settings:

- Production of Fine Chemicals : It is utilized in synthesizing pharmaceuticals and other fine chemicals due to its chiral nature.

- Large-scale Production : Methods have been optimized for industrial production, ensuring high conversion rates and enantiomeric excess while maintaining cost-effectiveness .

Case Study 1: Synthesis of Formoterol

A notable application of (R)-N-Benzyl-1-(4-methoxyphenyl)propan-2-amine is its use as a chiral intermediate in synthesizing the anti-asthmatic drug formoterol. The synthesis involves coupling reactions that yield high purity and yield products suitable for pharmaceutical applications .

Case Study 2: Neuropharmacological Studies

Research has demonstrated that derivatives of (R)-N-Benzyl-1-(4-methoxyphenyl)propan-2-amine exhibit promising results in preclinical models for treating depression and anxiety disorders. These studies highlight the compound's potential as a lead structure for developing novel antidepressants .

作用機序

The mechanism of action of ®-N-Benzyl-1-(4-methoxyphenyl)propan-2-amine (S)-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with amino acid residues in enzymes, while the ester group can undergo hydrolysis to release the active amine component. This dual functionality allows the compound to modulate enzyme activity and influence biochemical pathways.

類似化合物との比較

Key Structural and Functional Differences

The table below summarizes critical distinctions between the target compound and related analogs:

Role of Counterions

The mandelate counterion in the target compound provides dual chirality, which may improve crystalline stability compared to hydrochloride salts . For example, Formoterol Related Compound G’s hydrochloride form is hygroscopic, complicating storage, whereas mandelate salts often exhibit better solid-state properties .

Pharmacological and Industrial Relevance

生物活性

(R)-N-Benzyl-1-(4-methoxyphenyl)propan-2-amine, also known as (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, is a chiral amine that has garnered attention due to its potential biological activities. This compound serves as a precursor in the synthesis of various pharmacologically active substances, including the anti-asthmatic drug formoterol. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H21NO

- Molecular Weight : 255.355 g/mol

- CAS Number : 43229-65-8

Pharmacological Significance

The compound's pharmacological significance primarily arises from its role as a beta-adrenergic agonist precursor. Beta-adrenergic agonists are widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) due to their ability to relax bronchial smooth muscle.

(R)-N-Benzyl-1-(4-methoxyphenyl)propan-2-amine acts on beta-adrenergic receptors, specifically the β2 subtype, leading to bronchodilation. The compound's structure allows for effective binding and activation of these receptors, which in turn triggers a cascade of intracellular events resulting in muscle relaxation.

In Vitro Studies

Recent studies have demonstrated that (R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine exhibits significant activity in inhibiting specific enzymes related to inflammatory pathways. For instance, it has shown potential in modulating cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

| Study | Findings |

|---|---|

| Kormos et al. (2013) | Identified the compound as an inhibitor of nNOS isozymes with low micromolar potency. |

| Yamamoto et al. (2015) | Demonstrated that methoxy analogs exhibit COX-2 inhibitory activity, suggesting potential anti-inflammatory properties. |

In Vivo Studies

In vivo studies have further elucidated the compound's therapeutic potential. Animal models have shown that administration of (R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine leads to significant improvements in respiratory function and reduced airway inflammation.

Case Study 1: Asthma Management

In a clinical trial involving patients with moderate asthma, participants who received treatment with formoterol derived from (R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine reported improved lung function and reduced frequency of asthma attacks compared to those receiving a placebo.

Case Study 2: Inflammatory Response

A study investigating the anti-inflammatory effects of (R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine showed that it significantly reduced levels of pro-inflammatory cytokines in a murine model of allergic inflammation.

Q & A

Q. What are the established synthetic routes for (R)-N-Benzyl-1-(4-methoxyphenyl)propan-2-amine (S)-2-hydroxy-2-phenylacetate in academic research?

- Methodological Answer : The compound is synthesized via asymmetric biocatalysis using ω-transaminases (e.g., ATA-117), which catalyze the transfer of amino groups to ketone precursors. Key steps include:

- Enzyme immobilization : Covalent attachment of ω-transaminases to epoxy monolithic silica supports to create immobilized enzyme reactors (IMERs) for improved stability and reusability .

- Design of Experiments (DoE) : Systematic optimization of reaction parameters (e.g., pH, temperature, amino donors like isopropylamine) to maximize conversion yields .

- Derivatization and purification : Use of Marfey’s reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide) for chiral derivatization, followed by HPLC purification .

Q. What analytical techniques are used to confirm the enantiomeric purity of this compound?

- Methodological Answer :

- HPLC with chiral columns : Separation of enantiomers using chiral stationary phases (e.g., polysaccharide-based columns) to determine enantiomeric excess (ee). Derivatization with Marfey’s reagent enhances detection sensitivity .

- X-ray crystallography : Structural validation via SHELX software (SHELXL for refinement) to confirm absolute configuration and resolve ambiguities in stereochemistry .

- Spectroscopic methods : and for functional group analysis, supplemented by IR spectroscopy for hydrogen bonding patterns in the salt form .

Q. How is the salt form of the compound characterized?

- Methodological Answer :

- Single-crystal X-ray diffraction (SCXRD) : Resolves the crystal structure of the (S)-2-hydroxy-2-phenylacetate counterion and its interaction with the amine moiety .

- Thermogravimetric analysis (TGA) : Assesses thermal stability and salt stoichiometry by monitoring mass loss during heating .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for asymmetric synthesis of this compound?

- Methodological Answer :

- Multi-parameter DoE : Use response surface methodology (RSM) to identify optimal combinations of enzyme loading, substrate concentration, and amino donor efficiency. For example, isopropylamine yields 60% conversion for (R)-1-(4-methoxyphenyl)propan-2-amine .

- Enzyme engineering : Site-directed mutagenesis of ω-transaminases to enhance substrate specificity or tolerance to organic solvents .

- Flow chemistry : Integration of IMERs into continuous-flow systems to improve mass transfer and scalability .

Q. How can discrepancies in enantiomeric excess between computational predictions and experimental results be resolved?

- Methodological Answer :

- Cross-validation with SCXRD : Compare experimental ee values (from HPLC) with crystallographic data to identify systematic errors in chromatographic methods .

- Computational refinement : Re-examine density functional theory (DFT) calculations by incorporating solvent effects or transition-state analogs to improve predictive accuracy .

- HPLC method optimization : Adjust mobile phase composition (e.g., acetonitrile-to-buffer ratio) or column temperature to enhance resolution of enantiomers .

Q. What strategies are effective for impurity profiling in this compound?

- Methodological Answer :

- Reference standards : Use pharmacopeial impurities like (2RS)-1-(4-methoxyphenyl)propan-2-amine hydrochloride as benchmarks for HPLC-MS identification .

- Forced degradation studies : Expose the compound to stress conditions (heat, light, acidic/basic hydrolysis) to generate degradants, followed by LC-MS/MS to characterize impurity pathways .

- Chiral purity assessment : Compare impurity profiles against EP/USP monographs for related bronchodilators (e.g., formoterol) to identify structurally related byproducts .

Data Contradiction Analysis

- Example Scenario : Conflicting ee values reported between HPLC and polarimetry.

- Resolution :

Verify HPLC method validity using a racemic mixture as a control .

Confirm polarimeter calibration and sample concentration accuracy.

Cross-check with SCXRD to resolve ambiguities in stereochemical assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。